molecular formula C15H14O5 B14675163 ent-Epiafzelechin CAS No. 36801-69-1

ent-Epiafzelechin

Cat. No.: B14675163
CAS No.: 36801-69-1
M. Wt: 274.27 g/mol
InChI Key: RSYUFYQTACJFML-ZFWWWQNUSA-N
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Description

ent-Epiafzelechin: is a flavan-3-ol, a type of flavonoid. It is a stereoisomer of afzelechin and is found in various plants. Flavan-3-ols are known for their antioxidant properties and are commonly found in tea leaves, fruits, and other plant-based foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: ent-Epiafzelechin can be synthesized through the reduction of cis-3,4-leucopelargonidin using (2R,3S)-catechin:NADP+ 4-oxidoreductase . The reaction conditions typically involve the use of NADP+ as a cofactor.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as tea leaves and certain fruits. High-pressure liquid chromatography (HPLC) is commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: ent-Epiafzelechin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogens or other electrophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Properties

CAS No.

36801-69-1

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2S,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m0/s1

InChI Key

RSYUFYQTACJFML-ZFWWWQNUSA-N

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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